Head-to-Head Antibacterial Efficacy Against Escherichia coli: Potassium Cinnamate vs. Sodium Dehydroacetate, Sodium Benzoate, and Potassium Sorbate
In a direct comparative study, potassium cinnamate exhibited superior inhibition of Escherichia coli relative to three conventional food preservatives at equivalent mass concentrations. The rank order of antibacterial potency was potassium cinnamate > sodium dehydroacetate > potassium sorbate > sodium benzoate [1]. At a concentration of 4 g/kg, potassium cinnamate achieved an inhibition rate of 85.09% ± 0.79%, which exceeded that of sodium dehydroacetate by 7.06 percentage points, sodium benzoate by 18.70 percentage points, and potassium sorbate by 26.89 percentage points [1].
| Evidence Dimension | Inhibition rate against Escherichia coli |
|---|---|
| Target Compound Data | 85.09% ± 0.79% |
| Comparator Or Baseline | Sodium dehydroacetate: 78.03% ± 1.89%; Sodium benzoate: 66.39% ± 2.51%; Potassium sorbate: 58.20% ± 0.58% |
| Quantified Difference | +7.06 percentage points vs. sodium dehydroacetate; +18.70 percentage points vs. sodium benzoate; +26.89 percentage points vs. potassium sorbate |
| Conditions | 4 g/kg concentration; E. coli culture; 37°C incubation |
Why This Matters
This direct comparison quantifies the superior antibacterial potency of potassium cinnamate against a key foodborne pathogen, enabling informed selection where regulatory limits on preservative usage necessitate maximum efficacy per unit mass.
- [1] Xu, C.; Yu, C. Antibacterial Effect of Potassium Cinnamate and Other Three Preservatives on Escherichia coli. Farm Products Processing 2022, No. 9, 24–26. View Source
